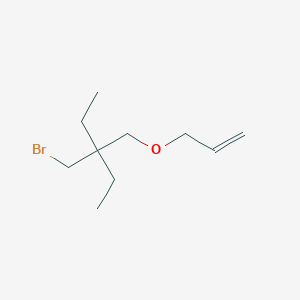
3-((Allyloxy)methyl)-3-(bromomethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with the molecular formula C8H15BrO It is a brominated derivative of butane, featuring both an allyloxy and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-1-(prop-2-en-1-yloxy)butane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The allyloxy group can be oxidized to form epoxides or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation: Epoxides and diols are common products.
Scientific Research Applications
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl and allyloxy groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-methylpropane: Similar in structure but lacks the allyloxy group.
2-bromo-2-methylbutane: Similar but with different alkyl substituents.
1-(bromomethyl)-2-(prop-2-en-1-yl)benzene: Contains a benzene ring instead of an alkyl chain.
Uniqueness
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is unique due to the presence of both a bromomethyl and an allyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(prop-2-enoxymethyl)pentane |
InChI |
InChI=1S/C10H19BrO/c1-4-7-12-9-10(5-2,6-3)8-11/h4H,1,5-9H2,2-3H3 |
InChI Key |
AUHSAUJPGMJARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















